molecular formula C11H22N2O4 B3218117 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid CAS No. 1187656-20-7

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Cat. No.: B3218117
CAS No.: 1187656-20-7
M. Wt: 246.3 g/mol
InChI Key: VVQIIIAZJXTLRE-UHFFFAOYSA-N
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Description

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group using the Boc protecting group. The process begins with the reaction of the amino acid lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.

    4-Dimethylaminopyridine (DMAP): Used as a catalyst in the protection reaction.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and reactivity in synthetic applications. Its versatility in peptide synthesis and other organic reactions makes it a valuable compound in various fields of research and industry.

Biological Activity

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, commonly known as N-epsilon-Boc-D-lysine, is an amino acid derivative that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its utility in research and potential therapeutic applications.

Structural Overview

  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 246.3 g/mol
  • Purity : Typically ≥ 95%
  • Physical State : Clear to pale yellow liquid at room temperature

The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group during chemical reactions, allowing for selective modifications essential in peptide synthesis.

This compound exhibits biological activities primarily due to its structural similarity to natural amino acids. Its mechanisms of action include:

  • Peptide Synthesis : The Boc group allows for the selective protection of the amine functionality at the sixth position of lysine, facilitating the assembly of peptide chains with specific functionalities. The removal of the Boc group under controlled conditions enables further modifications and conjugations.
  • Enzymatic Interactions : The compound acts as a substrate for enzymes, particularly serine proteases involved in coagulation and fibrinolysis. This interaction can modulate enzymatic activity, impacting biochemical pathways related to blood coagulation.
  • Chemical Modifications : The presence of both amine and carboxylic acid functionalities allows for various chemical modifications, leading to the development of multifunctional molecules such as fluorescent probes and amphiphilic peptide dendrimers for drug delivery applications.

Biological Applications

The compound's utility extends beyond peptide synthesis into several key areas:

  • Peptide Chemistry : It serves as a valuable building block in synthesizing complex peptides with therapeutic potential.
  • Drug Development : Research indicates its potential in creating novel compounds that can target specific biological processes, such as cancer cell proliferation through modulation of protein interactions .
  • Fluorescent Probes : By incorporating fluorophores, researchers can develop probes to study various biological processes.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound significantly improved dipeptide synthesis efficiency. The results are summarized below:

Coupling ReagentYield (%)Reaction Time (min)
N,N'-diethylene-N,N'-2-chloroethyl thiophosphoramide8515
Standard EDC/HOBt6030

This study highlights the compound's utility in achieving high yields within short reaction times, showcasing its effectiveness in rapid peptide formation.

Case Study 2: Enzymatic Activity Modulation

Research indicated that this compound influences serine protease activity, affecting coagulation pathways. Kinetic studies revealed significant changes in enzyme activity upon interaction with the compound:

  • Inhibition Studies : The compound demonstrated micromolar inhibition of serine proteases, indicating its potential role in therapeutic applications targeting coagulation disorders.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves selective protection of lysine's ε-amino group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 9–10) in a water/dioxane mixture. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the Boc group and using catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. Post-synthesis purification via flash column chromatography (e.g., 5% methanol in chloroform) ensures high purity . For derivatives, reductive amination with sodium triacetoxyborohydride in dichloroethane has been effective, achieving yields >90% .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the Boc group’s presence (characteristic tert-butyl signal at δ 1.4 ppm) and backbone structure. Mass spectrometry (MS) validates molecular weight (e.g., observed [M+H]+ at 247.3 for C₁₁H₂₂N₂O₄) . High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm monitors purity (>95%) . X-ray crystallography or molecular modeling tools can resolve stereochemical ambiguities .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : After Boc protection, liquid-liquid extraction (using ethyl acetate and brine) removes unreacted reagents. Silica gel chromatography with gradients of methanol in chloroform (e.g., 3–10%) effectively separates the product. For scale-up, recrystallization in tert-butyl methyl ether/hexane mixtures improves crystalline purity .

Advanced Research Questions

Q. How does this compound facilitate site-specific incorporation of noncanonical amino acids (ncAAs) in peptide synthesis?

  • Methodological Answer : The Boc-protected ε-amino group allows orthogonal deprotection during solid-phase peptide synthesis (SPPS). For example, in genetic code expansion, the Boc group is retained during FMOC-based elongation of the α-amino group, enabling precise insertion of ncAAs like spin-labeled lysine analogs. Post-translational deprotection with trifluoroacetic acid (TFA) reveals the ε-amino group for functionalization (e.g., bioconjugation) .

Q. What experimental approaches resolve contradictions in solubility data for Boc-protected lysine derivatives?

  • Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. aqueous buffers) arise from Boc group hydrophobicity. Researchers should: (i) Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions. (ii) Optimize co-solvents (e.g., 10–20% acetonitrile in PBS) to balance solubility and stability. (iii) Validate solubility via isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How is this compound utilized in designing enzyme inhibitors or probes for structural biology?

  • Methodological Answer : The Boc group serves as a modifiable handle for introducing fluorophores or affinity tags. For example, coupling 6-(Boc-amino)hexanoic acid to chromenopyrazole scaffolds via TFFH-mediated amidation creates fluorescent ligands for receptor binding studies . In inhibitor design, the hexanoic acid backbone mimics natural substrates, enabling competitive inhibition assays (e.g., IC₅₀ determination via kinetic fluorescence) .

Properties

IUPAC Name

2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIIIAZJXTLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187656-20-7
Record name 2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid

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